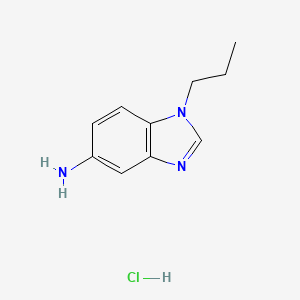
1-Propyl-1H-benzimidazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-benzimidazol-5-amine hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. This particular compound is characterized by the presence of a propyl group at the 1-position and an amine group at the 5-position of the benzimidazole ring, with the hydrochloride salt form enhancing its solubility in water .
Preparation Methods
The synthesis of 1-Propyl-1H-benzimidazol-5-amine hydrochloride typically involves the condensation of o-phenylenediamine with propylamine under acidic conditions, followed by cyclization to form the benzimidazole ring. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Propyl-1H-benzimidazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Scientific Research Applications
1-Propyl-1H-benzimidazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of 1-Propyl-1H-benzimidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring structure allows it to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Propyl-1H-benzimidazol-5-amine hydrochloride can be compared with other benzimidazole derivatives, such as:
- 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride
- 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
- 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride These compounds share similar core structures but differ in their substituents, which can influence their chemical properties and biological activities. The unique propyl group at the 1-position and the amine group at the 5-position of this compound contribute to its distinct reactivity and potential applications .
Properties
IUPAC Name |
1-propylbenzimidazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;/h3-4,6-7H,2,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFAWNBDPQWKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














